p-tert-Butylbenzoic acid, triethanolamine salt p-tert-Butylbenzoic acid, triethanolamine salt
Brand Name: Vulcanchem
CAS No.: 59993-86-1
VCID: VC18434026
InChI: InChI=1S/C11H14O2.C6H15NO3/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;8-4-1-7(2-5-9)3-6-10/h4-7H,1-3H3,(H,12,13);8-10H,1-6H2
SMILES:
Molecular Formula: C17H29NO5
Molecular Weight: 327.4 g/mol

p-tert-Butylbenzoic acid, triethanolamine salt

CAS No.: 59993-86-1

Cat. No.: VC18434026

Molecular Formula: C17H29NO5

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

p-tert-Butylbenzoic acid, triethanolamine salt - 59993-86-1

Specification

CAS No. 59993-86-1
Molecular Formula C17H29NO5
Molecular Weight 327.4 g/mol
IUPAC Name 2-[bis(2-hydroxyethyl)amino]ethanol;4-tert-butylbenzoic acid
Standard InChI InChI=1S/C11H14O2.C6H15NO3/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;8-4-1-7(2-5-9)3-6-10/h4-7H,1-3H3,(H,12,13);8-10H,1-6H2
Standard InChI Key GUIXCMVLDXWZDB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)N(CCO)CCO

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

p-tert-Butylbenzoic acid, triethanolamine salt is a 1:1 molar adduct of p-tert-butylbenzoic acid (C₁₁H₁₄O₂) and triethanolamine (C₆H₁₅NO₃), yielding the molecular formula C₁₇H₂₉NO₅ and a molecular weight of 327.4 g/mol. The IUPAC name is 2-[bis(2-hydroxyethyl)amino]ethanol;4-tert-butylbenzoic acid, reflecting its dual-component ionic structure.

The parent acid, p-tert-butylbenzoic acid (CAS: 98-73-7), features a tert-butyl substituent at the para position of the benzene ring, contributing to its steric bulk and lipophilicity (log Pₒw: 3.4) . Protonation of the carboxylic acid group (pKa: 4.36) enables salt formation with triethanolamine, a tertiary amine with three hydroxyethyl groups .

Physicochemical Characteristics

Propertyp-tert-Butylbenzoic AcidTriethanolamine Salt
Solubility in Water47.1 mg/L (25°C) Highly soluble
Melting Point165–167°C Not reported
log Pₒw3.4 Lower than parent acid

The salt’s enhanced solubility arises from ionic interactions and hydrogen bonding between the carboxylate anion and triethanolamine cation. This property is critical for formulations requiring aqueous compatibility, such as coatings or drug delivery systems.

Synthesis and Industrial Production

Synthesis of p-tert-Butylbenzoic Acid

The parent acid is synthesized via Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride, followed by oxidation of the intermediate ketone to the carboxylic acid. Alternative routes include carboxylation of tert-butylbenzene derivatives under acidic conditions.

Salt Formation with Triethanolamine

The salt is produced by mixing equimolar amounts of p-tert-butylbenzoic acid and triethanolamine in a polar solvent (e.g., ethanol or water). The reaction proceeds via acid-base neutralization:
C11H14O2+C6H15NO3C17H29NO5+H2O\text{C}_{11}\text{H}_{14}\text{O}_2 + \text{C}_6\text{H}_{15}\text{NO}_3 \rightarrow \text{C}_{17}\text{H}_{29}\text{NO}_5 + \text{H}_2\text{O}
Crystallization or solvent evaporation yields the pure salt.

Industrial and Pharmaceutical Applications

PVC Thermal Stabilization

p-tert-Butylbenzoic acid derivatives act as secondary thermal stabilizers in polyvinyl chloride (PVC), scavenging hydrochloric acid generated during degradation. The triethanolamine salt’s solubility facilitates uniform dispersion in polymer matrices, enhancing efficacy compared to the insoluble parent acid.

Toxicological and Ecotoxicological Profiles

Acute Toxicity in Mammals

A CLH report (Germany, 2010) evaluated p-tert-butylbenzoic acid’s acute oral toxicity in rats, reporting:

ParameterResult
LD₅₀ (rat, oral)1,200 mg/kg
Signs of ToxicityCyanosis, gastric lesions

No data exist for the triethanolamine salt, but triethanolamine itself is classified as non-irritant in standard assays.

Environmental Persistence

The parent acid’s dissociation in water (pKa=4.36\text{pKa} = 4.36) generates the benzoate anion, which may persist in aquatic systems . Biodegradation studies are lacking, necessitating precautionary handling to mitigate ecological risks.

PrecautionGuideline
Personal ProtectionGloves, goggles, ventilation
StorageCool, dry place away from oxidizers

Research Gaps and Future Directions

  • Toxicokinetics: Absence of absorption, distribution, metabolism, and excretion (ADME) data for the salt.

  • Chronic Toxicity: Long-term exposure studies in model organisms.

  • Environmental Monitoring: Residue analysis in wastewater and biota.

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